molecular formula C6H7NOS B12960732 2-Thiazolepropanal CAS No. 377083-67-5

2-Thiazolepropanal

Cat. No.: B12960732
CAS No.: 377083-67-5
M. Wt: 141.19 g/mol
InChI Key: LPYLLKLVYUDKAV-UHFFFAOYSA-N
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Description

2-Thiazolepropanal is an organic compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiazolepropanal typically involves the reaction of thioamides with α-haloketones. One common method is the Hantzsch thiazole synthesis, where a thioamide reacts with a haloketone in the presence of a base to form the thiazole ring . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Catalysts such as silica-supported acids can be used to enhance the reaction efficiency . The scalability of these methods makes them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Thiazolepropanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Thiazolepropanal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiazolepropanal involves its interaction with various molecular targets. The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding with biological molecules. This interaction can modulate enzyme activity, inhibit microbial growth, or induce apoptosis in cancer cells . The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Uniqueness: 2-Thiazolepropanal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to other thiazole derivatives. This functional group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

377083-67-5

Molecular Formula

C6H7NOS

Molecular Weight

141.19 g/mol

IUPAC Name

3-(1,3-thiazol-2-yl)propanal

InChI

InChI=1S/C6H7NOS/c8-4-1-2-6-7-3-5-9-6/h3-5H,1-2H2

InChI Key

LPYLLKLVYUDKAV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)CCC=O

Origin of Product

United States

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